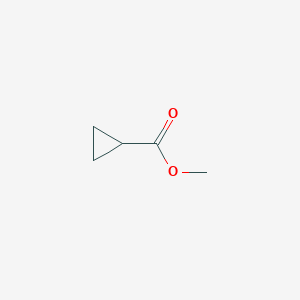
Cytosaminomycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytosaminomycin B (CSM-B) is a natural product antibiotic that belongs to the aminoglycoside family. It was first isolated from the fermentation broth of Streptomyces sp. MK-898 in 1994. CSM-B has shown promising antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including multidrug-resistant strains. In addition, CSM-B has been found to have low toxicity and high stability in physiological conditions, making it a potential candidate for clinical use.
Aplicaciones Científicas De Investigación
Anticoccidial Agents
Cytosaminomycin B, along with other cytosaminomycins, has been identified as a novel anticoccidial agent. Shiomi et al. (1994) elucidated the structure of cytosaminomycin B, highlighting its role as a nucleoside antibiotic related to oxyplicacetin. The unique carboxylic acid moieties bonded to the cytosine residue differentiate it from oxyplicacetin (Shiomi et al., 1994). Additionally, Haneda et al. (1994) reported the production of cytosaminomycin B by Streptomyces amakusaensis KO-8119, isolating it from the fermentation broth. This compound inhibited the growth of Eimeria tenella in vitro, suggesting its potential in controlling coccidiosis (Haneda et al., 1994).
Methodological Advancements in Culturing
Kelly et al. (2008) discussed an improved method for culturing Streptomyces sahachiroi, a soil microorganism that produces azinomycin B. Although not directly related to Cytosaminomycin B, this research sheds light on advancements in culturing techniques for Streptomyces species, which could be beneficial for the production of Cytosaminomycin B (Kelly, Sharma, & Watanabe, 2008).
Synthetic Studies
Sugimura (2003) conducted a synthetic study of cytosaminomycins, using intramolecular glycosylation as a key step. This study is essential for understanding the synthetic pathways of cytosaminomycins, which could lead to advancements in the synthesis and potential applications of Cytosaminomycin B (Sugimura, 2003).
Propiedades
Número CAS |
157878-03-0 |
|---|---|
Nombre del producto |
Cytosaminomycin B |
Fórmula molecular |
C26H37N5O8 |
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide |
InChI |
InChI=1S/C26H37N5O8/c1-13-20(30(4)5)21(33)22(34)25(38-13)39-23-14(2)37-19(12-17(23)32)31-11-10-18(29-26(31)36)28-24(35)15-6-8-16(27-3)9-7-15/h6-11,13-14,17,19-23,25,27,32-34H,12H2,1-5H3,(H,28,29,35,36)/t13-,14+,17+,19+,20-,21+,22-,23+,25-/m1/s1 |
Clave InChI |
UFIWZSNSJFCLAC-NIMFOLHWSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@@H]2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Sinónimos |
cytosaminomycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
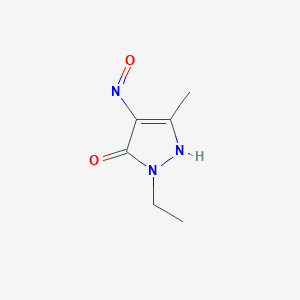
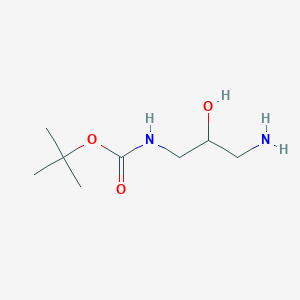
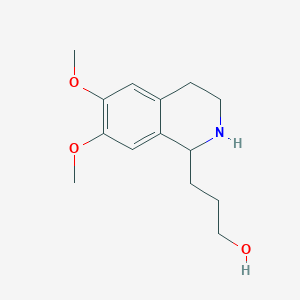
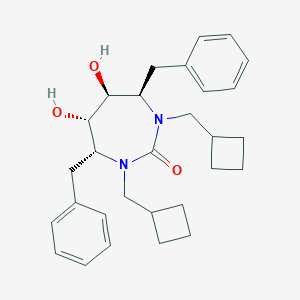
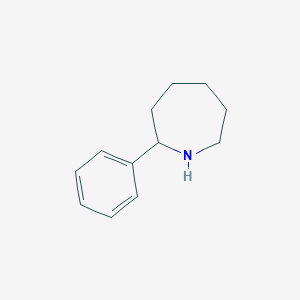
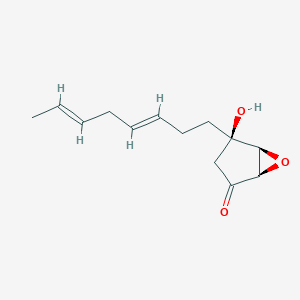
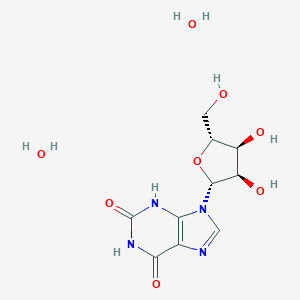
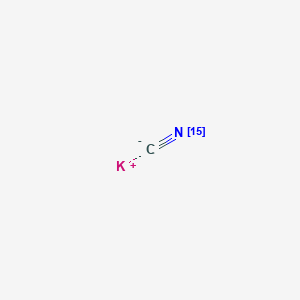
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
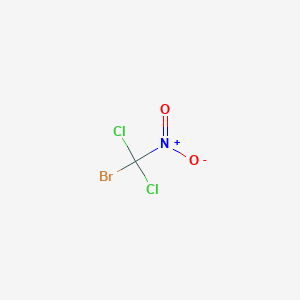
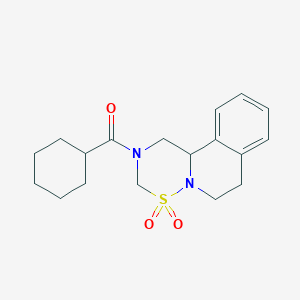
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
